molecular formula C20H33ClN2S B218199 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride CAS No. 102516-99-4

2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride

Cat. No.: B218199
CAS No.: 102516-99-4
M. Wt: 369 g/mol
InChI Key: BGMLMHZPQAYUAS-UHFFFAOYSA-N
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Description

2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a dodecylthiomethyl group enhances the compound’s lipophilicity, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride typically involves the reaction of benzimidazole with dodecylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions: 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the dodecylthiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in acetic acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry: 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules with potential biological activities.

Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Medicine: The compound is explored for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Industry: In the industrial sector, this compound is used as a corrosion inhibitor. Its lipophilic nature allows it to form a protective layer on metal surfaces, preventing corrosion.

Mechanism of Action

The mechanism of action of 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride varies depending on its application:

    Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.

    Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a hydrophobic layer that prevents the interaction of the metal with corrosive agents.

Comparison with Similar Compounds

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
  • 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
  • 2-Cyano-2-propyl dodecyl trithiocarbonate

Comparison: 2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium chloride is unique due to its benzimidazole core, which imparts distinct biological activities. The dodecylthiomethyl group enhances its lipophilicity, making it more effective as a corrosion inhibitor and antimicrobial agent compared to similar compounds that lack this group.

Properties

CAS No.

102516-99-4

Molecular Formula

C20H33ClN2S

Molecular Weight

369 g/mol

IUPAC Name

2-(dodecylsulfanylmethyl)-1H-benzimidazol-3-ium;chloride

InChI

InChI=1S/C20H32N2S.ClH/c1-2-3-4-5-6-7-8-9-10-13-16-23-17-20-21-18-14-11-12-15-19(18)22-20;/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,21,22);1H

InChI Key

BGMLMHZPQAYUAS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSCC1=[NH+]C2=CC=CC=C2N1.[Cl-]

Canonical SMILES

CCCCCCCCCCCCSCC1=[NH+]C2=CC=CC=C2N1.[Cl-]

Synonyms

2-(dodecylsulfanylmethyl)-1,3-dihydrobenzoimidazole chloride

Origin of Product

United States

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